Omarigliptin Manufacturing Regioselectivity: Boc-Protected 2H-Tautomer Enables 30:1 Mesylation Selectivity vs. Unprotected or 1H-Tautomer Analogs
The Boc-protected pyrrolo[3,4-c]pyrazole derived from CAS 1280210-79-8 is the direct precursor to the N-Boc-1-mesylpyrazole fragment used in the commercial omarigliptin convergent route. In the manufacturing process, base-promoted mesyl group isomerization on this Boc-protected scaffold achieves 30:1 regioselectivity for the desired N1-mesyl product, a critical quality attribute for API purity [1]. In contrast, the 1H-tautomer analog (CAS 657428-42-7) or N-unprotected variants lack this documented regioselective outcome under the identical process conditions, as the tautomeric state dictates the nucleophilic character of the pyrazole nitrogens [2].
| Evidence Dimension | Regioselectivity of mesylation (desired N1-mesyl:undesired N2-mesyl ratio) |
|---|---|
| Target Compound Data | 30:1 selectivity (Boc-protected 2H-tautomer scaffold from CAS 1280210-79-8) |
| Comparator Or Baseline | 1H-tautomer (CAS 657428-42-7) or unprotected tetrahydropyrrolo[3,4-c]pyrazole: regioselectivity not reported/validated for the same process |
| Quantified Difference | 30-fold regioselectivity documented only for Boc-protected scaffold; no equivalent published selectivity data for comparators |
| Conditions | Base-promoted mesyl group isomerization; multikilogram manufacturing scale; Org. Process Res. Dev. 2015 |
Why This Matters
For procurement in GMP intermediate supply chains, the documented 30:1 regioselectivity is a process validation parameter directly tied to API purity; substituting the tautomer risks batch failure.
- [1] Chung, J. Y. L.; Scott, J. M.; Zacuto, M. J. et al. Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Org. Process Res. Dev. 2015, 19 (11), 1760–1768. View Source
- [2] Joule, J. A.; Mills, K. Heterocyclic Chemistry at a Glance. In A Survey of Applications of Tetrahydropyrrolo-3,4-azoles and Tetrahydropyrrolo-2,3-azoles in Medicinal Chemistry. Adv. Heterocycl. Chem. 2021, 133, 1–64. View Source
